4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
4-{6-[4-(2-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a morpholine ring and at position 6 with a 4-(2-phenylethyl)piperazine group. This structure combines aromatic and aliphatic heterocycles, which are common in pharmacologically active molecules targeting neurological or cardiovascular systems. The morpholine ring contributes polarity and hydrogen-bonding capacity, while the phenylethyl-piperazine moiety may enhance lipophilicity and receptor-binding interactions .
Properties
IUPAC Name |
4-[6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)8-9-23-10-12-24(13-11-23)19-6-7-20(22-21-19)25-14-16-26-17-15-25/h1-7H,8-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVFHELMDPBEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives . These methods are scalable and can be adapted for large-scale production in pharmaceutical industries.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, pyridazine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to three related molecules (Table 1):
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Heterocycle | Piperazine Substituent | Additional Features |
|---|---|---|---|
| 4-{6-[4-(2-Phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine | Pyridazine | 2-Phenylethyl | Morpholine at position 3 |
| 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Triazolo[4,3-a]pyridine | Phenyl | Propyl linker, triazole fused pyridine |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone | Benzotriazole | 4-Fluorophenyl | Ethyl ketone, benzotriazole core |
| 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[...] Dihydrochloride | Triazolo[4,3-a]pyridine | 4-Chlorophenyl (dihydrochloride) | Propyl linker, salt form |
Key Observations:
- Pyridazine vs. In contrast, triazolo-pyridine or benzotriazole cores introduce fused ring systems with increased rigidity and altered electronic properties .
- Piperazine Substituents : The 2-phenylethyl group on the target compound’s piperazine enhances lipophilicity compared to the 4-fluorophenyl or 4-chlorophenyl groups in analogues. Halogenated aryl groups (e.g., 4-F, 4-Cl) introduce electron-withdrawing effects, which may modulate receptor binding or metabolic stability .
Pharmacological and Physicochemical Properties
- Lipophilicity : The phenylethyl group in the target compound likely increases logP compared to fluorophenyl or chlorophenyl analogues, suggesting improved blood-brain barrier penetration .
- Crystal Packing and Stability : In the fluorophenyl-benzotriazole analogue (), C–H···O and C–H···π interactions stabilize the crystal lattice. Similar interactions may influence the target compound’s solubility and crystallinity .
- Dipole Moments : Semi-empirical calculations for the benzotriazole derivative () revealed a dipole moment of 5.2 Debye, attributed to electron-withdrawing substituents. The target compound’s morpholine and pyridazine groups may yield a distinct dipole, affecting solubility and protein interactions .
Research Findings and Implications
- Conformational Analysis : In the fluorophenyl-benzotriazole compound, the morpholine ring adopts a chair conformation, while the piperazine ring is puckered. Similar conformational dynamics in the target compound may influence its bioactive conformation .
- Thermodynamic Stability : The dihedral angle between the pyridazine and phenyl rings (77.46° in ’s compound) indicates steric effects that may reduce strain in the target molecule, enhancing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
